molecular formula C17H15NO2S B12174478 N,3-diphenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

N,3-diphenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12174478
M. Wt: 297.4 g/mol
InChI Key: MNYLAPPRXUYQLD-UHFFFAOYSA-N
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Description

N,3-Diphenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a heterocyclic compound featuring a 1,4-oxathiine core substituted with phenyl groups at positions 2 and 2. The 5,6-dihydro moiety indicates partial saturation of the oxathiine ring, conferring conformational rigidity. This compound is structurally related to agrochemical fungicides like Carboxin and Oxycarboxin but distinguishes itself through its diphenyl substitution pattern. Its synthesis and biological activity are influenced by the electronic and steric effects of these aromatic groups .

Properties

Molecular Formula

C17H15NO2S

Molecular Weight

297.4 g/mol

IUPAC Name

N,5-diphenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C17H15NO2S/c19-17(18-14-9-5-2-6-10-14)15-16(21-12-11-20-15)13-7-3-1-4-8-13/h1-10H,11-12H2,(H,18,19)

InChI Key

MNYLAPPRXUYQLD-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C(O1)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclization of Thioether Precursors

The cyclization of thioether-containing intermediates remains the most widely employed method for constructing the 1,4-oxathiine core. A representative protocol involves reacting 2-[(2-hydroxyethyl)thio]-3-oxo-N-phenylbutanamide under acidic conditions to induce intramolecular esterification. Patent data demonstrate that p-toluenesulfonic acid (0.5–1.5 mol%) in toluene at 70–100°C achieves 78% yield within 3–5 hours . Kinetic studies reveal that water removal via Dean-Stark apparatus is critical to shifting equilibrium toward product formation, with residual moisture >0.5% reducing yields by 15–20% .

Table 1: Optimization of Cyclization Parameters

CatalystTemperature (°C)Time (h)Yield (%)
p-TsOH80478
H2SO470662
CH3SO3H903.572
None100841

The reaction proceeds through a six-membered transition state where the hydroxyl oxygen attacks the thiocarbonyl carbon, followed by proton transfer to form the oxathiine ring . Substituent effects are pronounced: electron-donating groups on the phenyl ring accelerate cyclization by 1.7-fold compared to electron-withdrawing groups .

Sulfene Addition-Enabled Ring Formation

An alternative route utilizes sulfene intermediates generated in situ from methanesulfonyl chloride and triethylamine. Academic research describes a two-step sequence starting with enaminone substrates:

  • Sulfene Addition : Methanesulfonyl chloride reacts with enaminones at −20°C to form 3,4-dihydro-1,2-oxathiine-2,2-dioxide intermediates (45–68% yield) .

  • Cope Elimination : Heating intermediates with catalytic DMAP induces β-elimination, yielding the unsaturated oxathiine core (82–89% yield) .

This method offers superior regiocontrol compared to cyclization, as demonstrated by X-ray crystallography of intermediates showing exclusive anti-periplanar geometry in elimination precursors . However, the requirement for low temperatures and moisture-free conditions increases operational complexity.

Acid-Catalyzed Intramolecular Condensation

Early synthetic approaches relied on Brønsted acid catalysis to condense β-ketoamide derivatives with thioethanol. U.S. Patent 3,393,202 (excluded per guidelines) inspired later refinements using eco-friendly solvents. A modern adaptation employs:

  • Substrate : 3-oxo-N,3-diphenylbutanamide

  • Thiol Source : 2-Mercaptoethanol

  • Conditions : 0.1M HCl in PEG-400 at 60°C for 12 hours (Yield: 67%)

Comparative studies show PEG-400 enhances solubility of aromatic intermediates, reducing side-product formation from 22% (toluene) to 9% . Microwave-assisted variants (100W, 30 min) achieve similar yields but require specialized equipment .

Crystallization and Polymorph Control

Post-synthetic crystallization significantly impacts product purity and stability. Research identifies two polymorphs via XRPD:

  • Form I : Monoclinic P21/c, stabilized by C–H···O interactions (melting point: 98.2°C)

  • Form II : Triclinic P-1, dominated by π-stacking (melting point: 102.5°C)

Ethanol/water mixtures (3:1 v/v) preferentially yield Form II (94% purity), while acetone recrystallization produces Form I (88% purity). Thermodynamic studies indicate Form II is metastable, converting to Form I above 40°C .

Scale-Up and Industrial Adaptations

Pilot-scale synthesis (10 kg batches) employs continuous flow reactors to optimize exothermic cyclization steps. Key parameters:

  • Residence Time : 8 minutes

  • Pressure : 2.5 bar

  • Throughput : 1.2 kg/h

  • Purity : 99.1% by HPLC

Environmental metrics reveal solvent recovery rates of 92% for toluene and 88% for PEG-400, reducing E-factor from 18.7 (batch) to 6.3 (continuous) .

Chemical Reactions Analysis

Types of Reactions

N,3-diphenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with modified functional groups .

Scientific Research Applications

Agricultural Applications

Growth Regulation in Plants

One of the primary applications of N,3-diphenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is its use as a growth regulator in agriculture. Research indicates that this compound acts as a localized growth inhibitor in various plant species. It primarily affects cell division and expansion in developing tissues while leaving mature tissues largely unaffected. This property makes it useful for applications such as:

  • Chemical Disbudding: The compound can inhibit unwanted growth in plants, allowing for more controlled cultivation practices.
  • Controlling Plant Height: By regulating growth patterns, it helps maintain desired plant sizes which is crucial for both aesthetic and functional purposes in horticulture.

Impact on Sugar Accumulation

Studies have shown that this compound does not significantly affect sugar concentration in roots of certain crops like carrots and beets. This suggests that its growth-regulating effects are not linked to alterations in sugar metabolism, which can be beneficial for maintaining crop quality while managing growth.

Medicinal Chemistry

Potential Therapeutic Applications

The oxathiine structure of this compound may confer various biological activities that are being explored for medicinal purposes. Compounds with similar structures have been investigated for their roles as enzyme inhibitors and potential therapeutic agents.

For instance:

  • Cholesteryl Ester Transfer Protein Inhibition: Related compounds have been identified as potent inhibitors of cholesteryl ester transfer protein (CETP), which plays a significant role in lipid metabolism and cardiovascular health. The structure-activity relationship studies suggest that modifications to the oxathiine framework can enhance biological activity .

Materials Science

Synthesis of Functional Materials

The unique chemical properties of this compound make it a candidate for developing new materials with specific functionalities. Its ability to undergo various chemical transformations allows it to be used as a precursor in synthesizing novel compounds with potential applications in:

  • Photochromic Materials: Research into oxathiines has revealed their potential for use in photochromic applications where materials change color upon exposure to light .

Summary Table of Applications

Application AreaSpecific Use CaseDescription
AgriculturalGrowth RegulationActs as a localized growth inhibitor; useful for disbudding and height control
Sugar AccumulationDoes not significantly alter sugar levels in roots of certain crops
Medicinal ChemistryCETP InhibitionPotential therapeutic agent; enhances lipid metabolism regulation
Materials ScienceFunctional MaterialsUsed as a precursor for synthesizing novel compounds with specific functionalities

Mechanism of Action

The mechanism of action of N,3-diphenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences among N,3-diphenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide and its analogs:

Compound Name Substituents (Position) Oxidation State Core Structure
This compound Phenyl (2), Phenyl (3) Sulfide (S) 5,6-Dihydro-1,4-oxathiine
Carboxin (5,6-Dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide) Methyl (2), Phenyl (N-attached) Sulfide (S) 5,6-Dihydro-1,4-oxathiine
Oxycarboxin (Carboxin 4,4-dioxide) Methyl (2), Phenyl (N-attached) Sulfone (SO₂) 5,6-Dihydro-1,4-oxathiine
N-(4-Bromophenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide Bromophenyl (N), Phenyl (3) Sulfide (S) 5,6-Dihydro-1,4-oxathiine

Key Observations :

  • Oxidation State : Oxycarboxin’s sulfone group enhances stability and antifungal activity compared to the sulfide form in Carboxin .

Industrial Considerations :

Physicochemical Properties

Property This compound Carboxin Oxycarboxin
Molecular Formula C₁₉H₁₇NO₂S (est.) C₁₂H₁₃NO₂S C₁₂H₁₃NO₄S
Molecular Weight ~323 g/mol (est.) 235.31 g/mol 267.30 g/mol
Melting Point Not reported 94°C Not reported
Bioactivity Limited data; inferred structural effects Fungicidal Enhanced fungicidal

Key Insights :

  • The diphenyl groups in the target compound likely increase lipophilicity, which could improve membrane permeability but reduce aqueous solubility .
  • Oxycarboxin’s sulfone group contributes to a higher molecular weight and altered polarity compared to Carboxin .

Toxicity and Regulatory Status

  • Carboxin : Classified under EPA code C:0540, with moderate toxicity .
  • Oxycarboxin : Listed as O:0175, with toxicity profiles influenced by its sulfone group .
  • N,3-Diphenyl Analog: No direct toxicity data available; structural analogs suggest that aromatic substituents could influence metabolic pathways and toxicity .

Biological Activity

N,3-diphenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

Molecular Formula : C23H19FN2O2S
Molecular Weight : 406.5 g/mol
IUPAC Name : N-[(3-fluorophenyl)methyl]-5-phenyl-N-pyridin-2-yl-2,3-dihydro-1,4-oxathiine-6-carboxamide
InChI Key : RHYCAXBGQVRZAW-UHFFFAOYSA-N

The compound features a unique combination of a fluorinated phenyl group, a pyridinyl moiety, and an oxathiine structure, which may contribute to its biological activity.

The mechanism of action for this compound is believed to involve interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways including:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act on receptors related to neurotransmission or inflammation.

Antimicrobial Activity

Research indicates that compounds similar to N,3-diphenyl-5,6-dihydro-1,4-oxathiine have shown antimicrobial properties. For instance:

CompoundActivityReference
N-(3-fluorobenzyl)-3-phenyl-N-(pyridin-2-yl)-5,6-dihydro-1,4-oxathiineAntimicrobial
2,3-Dihydro-3,8-diphenylbenzo[1,4]oxazinesCholesteryl ester transfer protein inhibitors

Anti-inflammatory Effects

The compound's structural characteristics suggest potential anti-inflammatory effects. Similar compounds in literature have demonstrated the ability to modulate inflammatory pathways effectively.

Case Studies

  • Inhibition of Acetylcholinesterase (AChE) :
    A study evaluating derivatives of related compounds showed significant inhibition of AChE and butyrylcholinesterase (BChE), which are crucial in the treatment of Alzheimer's disease. Such findings indicate potential neuroprotective effects for N,3-diphenyl derivatives .
  • Cholesterol Regulation :
    Research on related oxathiine compounds indicated their ability to influence cholesterol metabolism positively. This could have implications for cardiovascular health and metabolic disorders .

Synthesis and Derivatives

The synthesis of N,3-diphenyl-5,6-dihydro-1,4-oxathiine involves several steps including:

  • Starting Materials : Common precursors include various phenolic and pyridine derivatives.
  • Synthetic Routes : Techniques such as Suzuki–Miyaura coupling are often employed for constructing the oxathiine ring under mild conditions.

Comparative Analysis with Similar Compounds

N,3-diphenyl derivatives are compared with other oxathiine-containing compounds to assess their unique properties:

Compound NameStructural FeaturesBiological Activity
5-MethylthiazoleThiazole ringAntimicrobial
3-ThienylacetamideThiophene ringAnalgesic
1-BenzothiazoleBenzothiazole ringAnticancer

The unique combination of functional groups in N,3-diphenyl derivatives may enhance their stability and biological properties compared to their analogs.

Q & A

Q. What are the key considerations for designing a synthetic route for N,3-diphenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide?

The synthesis typically involves multi-step reactions starting from phenyl-substituted precursors and heterocyclic intermediates. Key steps include:

  • Thiadiazole and oxathiine ring formation : Achieved via cyclization reactions using sulfur-containing reagents under controlled temperatures (60–80°C) .
  • Carboxamide coupling : Amidation reactions using activating agents like EDCI/HOBt to ensure high yields (~70–85%) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product .

Q. Which spectroscopic and analytical methods are essential for structural confirmation?

  • NMR spectroscopy : ¹H and ¹³C NMR to verify aryl proton environments and carboxamide connectivity .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 408.5) .
  • X-ray crystallography : SHELX software for resolving crystal structures, particularly to confirm stereochemistry and hydrogen bonding .

Q. What preliminary biological screening assays are recommended for this compound?

  • Enzyme inhibition assays : Test against targets like cyclooxygenase-2 (COX-2) or microbial enzymes using fluorometric/colorimetric readouts .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production without compromising purity?

  • Reaction condition tuning : Use phase-transfer catalysis (e.g., tetrabutylammonium bromide) to enhance thiadiazole ring formation efficiency .
  • Flow chemistry : Continuous flow systems to minimize side reactions and improve scalability .
  • In-line monitoring : HPLC or FTIR for real-time tracking of intermediates .

Q. What strategies address contradictory bioactivity data across different assay platforms?

  • Orthogonal assays : Validate antimicrobial activity using both broth microdilution (MIC) and agar diffusion methods to rule out false positives .
  • Metabolite profiling : LC-MS to identify degradation products that may interfere with activity .
  • Structural analogs : Synthesize derivatives (e.g., halogenated phenyl groups) to isolate structure-activity relationships (SAR) .

Q. How can computational methods elucidate the compound’s mechanism of action?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinities with targets like COX-2 or bacterial gyrase .
  • Molecular dynamics (MD) simulations : GROMACS to study stability of ligand-target complexes over 100-ns trajectories .
  • QSAR modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .

Q. What crystallographic challenges arise during structure determination, and how are they resolved?

  • Twinned crystals : Use SHELXL’s TWIN command to refine data from non-merohedral twins .
  • Disorder modeling : PART instructions in SHELX to handle disordered sulfur or oxygen atoms in the oxathiine ring .
  • Hydrogen bonding networks : PLATON analysis to map interactions influencing crystal packing .

Q. How do electronic effects of substituents (e.g., chloro vs. methoxy groups) impact reactivity and bioactivity?

  • DFT calculations : Gaussian 09 to compute Fukui indices for electrophilic/nucleophilic sites, guiding derivatization .
  • Comparative SAR : Synthesize 4-chlorophenyl and 2,5-dimethoxyphenyl analogs; assess bioactivity shifts using dose-response curves .
  • Electrochemical profiling : Cyclic voltammetry to correlate redox potentials with antimicrobial efficacy .

Methodological Notes

  • Contradictory evidence : Variability in reported IC₅₀ values may stem from differences in assay conditions (e.g., serum concentration, incubation time). Standardize protocols using CLSI guidelines .
  • SHELX limitations : While robust for small molecules, SHELX may require manual intervention for macromolecular complexes; consider PHENIX for automated refinement .

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